N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, and an ethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-3-14-4-6-15(7-5-14)24-18(28)12-30-21-19-20(22-13-23-21)27(26-25-19)16-8-10-17(29-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSMPRZJCMGAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo
Biological Activity
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethylphenyl Group : Enhances lipophilicity, potentially improving cellular uptake.
- Triazolopyrimidine Moiety : Known for its diverse pharmacological activities, including anticancer effects.
- Thioacetamide Linkage : May contribute to the compound's reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately 372.49 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazolopyrimidine scaffolds. For instance:
- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A related study reported IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, a derivative with a similar structure was shown to block cells in the G2/M phase and induce apoptosis via the intrinsic pathway .
Other Biological Activities
Research into triazole-containing compounds has also indicated potential anti-inflammatory and analgesic effects. These activities may be attributed to the modulation of inflammatory pathways and pain perception mechanisms .
Study 1: Anticancer Evaluation
In a comparative study involving various triazolopyrimidine derivatives, this compound was evaluated for its antiproliferative activity. The results indicated that it exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 2: Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cancer cells. Such findings suggest that the compound could serve as a lead for developing new anticancer agents.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 30 | Inhibition of tubulin polymerization |
| Antiproliferative | A549 | 43 | Induction of apoptosis via intrinsic pathway |
| Antimicrobial | Various pathogens | TBD | Broad-spectrum antimicrobial activity |
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?
The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclization reactions. A common approach involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, which facilitates the formation of fused heterocycles . For example, similar pyrimidine derivatives have been synthesized by coupling acetylated intermediates with activating agents like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) under controlled temperatures (-40°C to -20°C) to achieve regioselectivity . Optimizing solvent systems (e.g., dichloromethane/ether mixtures) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the desired product .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) are used to verify connectivity and substituent positions .
- X-ray Crystallography : Single-crystal analysis provides absolute configuration data. For example, triazolopyrimidine derivatives have been characterized with R factors < 0.06 and mean C–C bond lengths of 0.004–0.005 Å, confirming planar geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS at m/z 447.1564) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the triazolo-pyrimidine and thioacetamide moieties to improve yield?
The thioether linkage is typically formed via nucleophilic substitution. Key parameters include:
- Base Selection : Sodium acetate in ethanol under reflux enhances nucleophilicity of the thiol group .
- Catalysis : Palladium or copper catalysts may accelerate coupling; for example, CuI/1,10-phenanthroline systems improve yields in sulfur-containing heterocycles .
- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) removes unreacted starting materials, as demonstrated in syntheses of analogous acetamide derivatives with 85% yields .
Q. What analytical methods resolve discrepancies in spectroscopic data during characterization?
Discrepancies (e.g., unexpected splitting in NMR or ambiguous mass fragments) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships .
- Crystallographic Validation : X-ray structures (e.g., CCDC deposition numbers) provide definitive bond angle and torsion angle data .
- Dynamic NMR (DNMR) : Resolves conformational equilibria in flexible moieties (e.g., rotating acetamide groups) by analyzing temperature-dependent spectra .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinase domains). For example, pyrimidine-triazole hybrids show affinity for ATP-binding pockets .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
Q. What strategies mitigate instability during storage or biological assays?
- Lyophilization : Freeze-drying in inert atmospheres preserves thioacetamide derivatives prone to oxidation .
- pH Buffering : Phosphate-buffered saline (PBS, pH 7.4) minimizes hydrolysis of the triazolo-pyrimidine core .
- Light Sensitivity : Amber vials and low-temperature storage (-20°C) prevent photodegradation of methoxyphenyl groups .
Contradictions and Troubleshooting
Q. How to address conflicting bioactivity results across different assay conditions?
- Dose-Response Reproducibility : Validate IC values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Solvent Artifacts : Replace DMSO with alternative solvents (e.g., PEG-400) if cytotoxicity is observed at >0.1% v/v .
Q. Why do synthetic routes for analogous compounds yield varying stereochemical outcomes?
- Steric Effects : Bulky substituents (e.g., 4-ethylphenyl) may favor axial over equatorial conformations during cyclization .
- Catalyst Control : Chiral ligands (e.g., BINAP) in palladium-mediated reactions enforce enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
